molecular formula C14H11N3O3 B14624614 3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine CAS No. 54367-81-6

3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine

Cat. No.: B14624614
CAS No.: 54367-81-6
M. Wt: 269.25 g/mol
InChI Key: SUAAAWRWUYECJS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine is an organic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring system substituted with a 4-methylphenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Electrophilic Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products Formed

    Reduction: Formation of 3-(4-Methylphenyl)-7-amino-2H-1,2,4-benzoxadiazine.

    Substitution: Formation of various substituted benzoxadiazines depending on the substituent introduced.

Scientific Research Applications

3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: Used as a building block in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-2H-1,2,4-benzoxadiazine: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-2H-1,2,4-benzoxadiazine: Lacks the 4-methylphenyl group, affecting its reactivity and applications.

Uniqueness

3-(4-Methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine is unique due to the presence of both the 4-methylphenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54367-81-6

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-(4-methylphenyl)-7-nitro-2H-1,2,4-benzoxadiazine

InChI

InChI=1S/C14H11N3O3/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(17(18)19)8-13(12)20-16-14/h2-8H,1H3,(H,15,16)

InChI Key

SUAAAWRWUYECJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])ON2

Origin of Product

United States

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